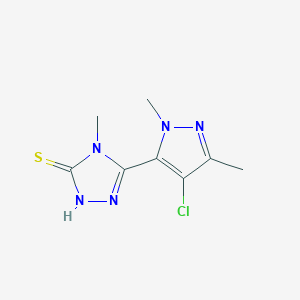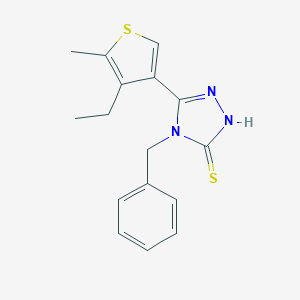![molecular formula C14H18N8O6 B456607 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N'-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE](/img/structure/B456607.png)
2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N'-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is a complex organic compound characterized by the presence of multiple pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . This reaction forms the core pyrazole structure, which is then further modified through nucleophilic reactions to introduce the acetyl and propanehydrazide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
化学反应分析
Types of Reactions
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be oxidized to form nitroso derivatives.
Reduction: The nitro groups can also be reduced to amines under appropriate conditions.
Substitution: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro groups can yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrazole rings.
科学研究应用
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
作用机制
The mechanism by which N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole compound with nitro groups, used in energetic materials.
Uniqueness
N’-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its combination of multiple pyrazole rings and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H18N8O6 |
|---|---|
分子量 |
394.34g/mol |
IUPAC 名称 |
N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N8O6/c1-8-6-11(21(25)26)18-19(8)5-4-12(23)15-16-13(24)7-20-10(3)14(22(27)28)9(2)17-20/h6H,4-5,7H2,1-3H3,(H,15,23)(H,16,24) |
InChI 键 |
JQUFDKFWCGHUMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=NN1CCC(=O)NNC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B456527.png)

![3-[(4-bromophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B456530.png)
![N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)pyridine-3-carboxamide](/img/structure/B456531.png)
![2-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B456533.png)
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B456535.png)
![4,5-dibromo-N-[1-(4-ethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B456537.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B456538.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456542.png)
![5-(3-BROMOPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456543.png)
![7-benzylidene-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456544.png)
![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHYL-1,3-THIAZOL-5-YL)-7-[(E)-1-(4-METHYL-1,3-THIAZOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456545.png)

![N-benzoyl-N'-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456547.png)
